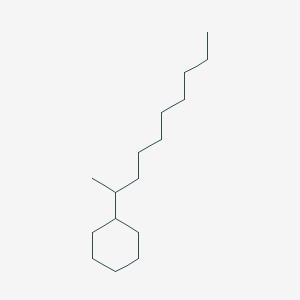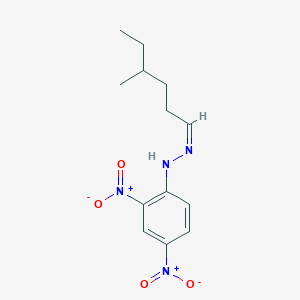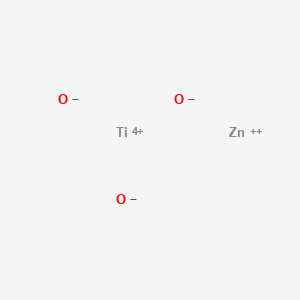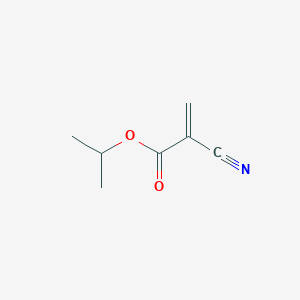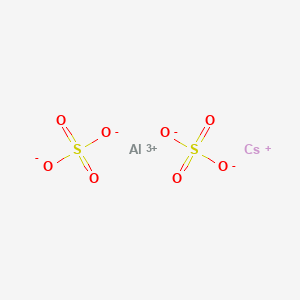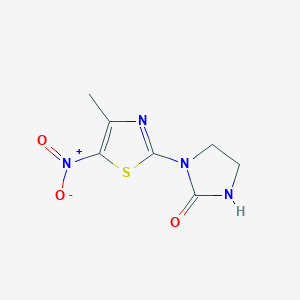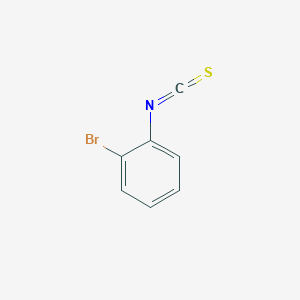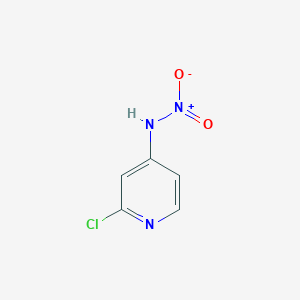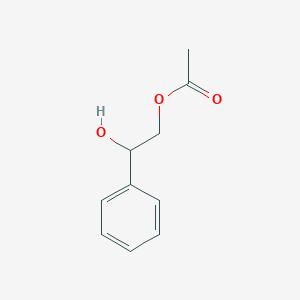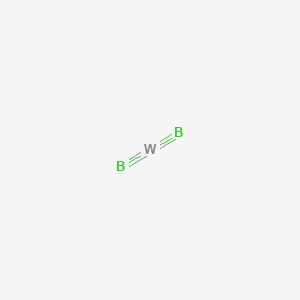
Tungsten diboride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten diboride (WB2) is a compound of tungsten and boron that has garnered attention for its unique properties, including high hardness, high melting point, and excellent electrical conductivity. Due to these properties, it has been studied extensively for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of tungsten diboride is not well understood, but it is believed to be related to its unique crystal structure and bonding properties. It has been shown to have excellent electrical conductivity and high thermal stability, which makes it useful in various electronic and energy storage applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of tungsten diboride, as it is primarily used in industrial and scientific applications. However, some studies have suggested that exposure to tungsten dust or fumes may cause respiratory and neurological problems in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tungsten diboride in lab experiments include its high hardness, high melting point, and excellent electrical conductivity, which make it useful for various applications. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on tungsten diboride, including exploring its potential applications in energy storage, electronics, and catalysis. Additionally, further research is needed to understand its mechanism of action and potential health effects.
Méthodes De Synthèse
The most common method for synthesizing tungsten diboride is through a solid-state reaction between tungsten powder and boron powder at high temperatures (above 1500°C) and high pressures. Other methods, such as chemical vapor deposition and reactive sputtering, have also been explored.
Applications De Recherche Scientifique
Tungsten diboride has been studied extensively for its potential applications in various scientific fields, including materials science, electronics, and energy storage. It has been used as a coating material for cutting tools, as a reinforcement material in composites, and as an electrode material in lithium-ion batteries.
Propriétés
Numéro CAS |
12228-69-2 |
|---|---|
Nom du produit |
Tungsten diboride |
Formule moléculaire |
B2W |
Poids moléculaire |
205.5 g/mol |
Nom IUPAC |
bis(boranylidyne)tungsten |
InChI |
InChI=1S/2B.W |
Clé InChI |
XSPFOMKWOOBHNA-UHFFFAOYSA-N |
SMILES |
B#[W]#B |
SMILES canonique |
B#[W]#B |
Autres numéros CAS |
12228-69-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




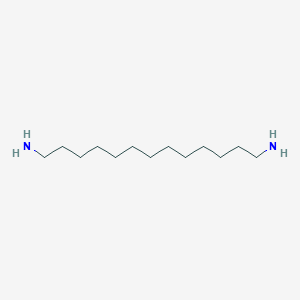
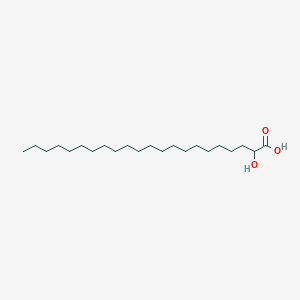
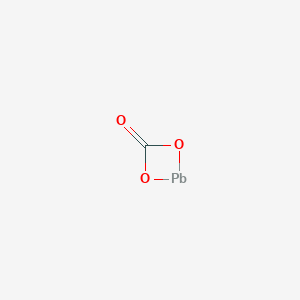
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
